molecular formula C18H19N3O4S2 B2993926 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide CAS No. 1396634-33-5

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2993926
CAS RN: 1396634-33-5
M. Wt: 405.49
InChI Key: YCSHBOKPPNMILL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . It has a methoxy group attached to the benzothiazole ring and a methylsulfonyl phenyl group attached via an amide linkage . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis route for this compound isn’t available, similar compounds are often synthesized by reacting appropriate starting materials in the presence of a catalyst . For example, benzimidazole derivatives have been synthesized by attaching a 4-(methylsulfonyl)phenyl pharmacophore to the C-2 position of the benzimidazole .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzothiazole and phenyl rings . The methoxy and methylsulfonyl groups could potentially introduce some steric hindrance .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds have been evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . This suggests that they may react with the active site of these enzymes .

Scientific Research Applications

1. Excited State Hydrogen Bond and Proton Transfer Studies The compound, specifically the 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) part of it, has been used in studies to understand excited state hydrogen bond and proton transfer . The solvent effects on these processes were analyzed, and it was found that the excited-state hydrogen bonds and proton transfers are affected by solvent polarity .

2. Development of Optoelectronics and Analytical Tools The understanding of solvent effects on the excited state hydrogen bond and proton transfer can help in the development of new products in optoelectronics and analytical tools . The degree of charge transfer gradually increased with an increase in solvent polarity .

Anti-Microbial and Anti-Biofilm Activity

A derivative of the compound, Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate (3b), has shown anti-Staphylococcus aureus and anti-biofilm properties against penicillin, ampicillin, and methicillin-resistant strains of S. aureus . The compound disrupted aggregates and cleared all the preformed planktonic biofilms and prevented their recurrence .

Protease Expression Induction

The compound 3b treated S. aureus showed gradual lysis of total proteins. The zymogram analysis indicated over-expression of proteases which is the principle reason for lysis of total proteins of S. aureus on incubation with compound 3b .

Potential Therapeutic Molecule

All these features exhibited by compound 3b makes it a potential therapeutic molecule in the treatment of S. aureus infections .

Cyclooxygenase-1(COX-1)/Cyclooxygenese-2(COX-2) Inhibitors

A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized. These compounds were evaluated in vitro as cyclooxygenase-1(COX-1)/cyclooxygenese-2(COX-2) inhibitors .

Mechanism of Action

If this compound acts as a COX inhibitor like similar compounds, it would likely work by binding to the active site of the enzyme and preventing it from catalyzing its normal reactions .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. It could also involve modifying the structure to improve its activity or reduce potential side effects .

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-21(18-20-17-14(25-2)5-4-6-15(17)26-18)11-16(22)19-12-7-9-13(10-8-12)27(3,23)24/h4-10H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSHBOKPPNMILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide

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